molecular formula C7H14N2O B3189667 2-Aminocyclohexanecarboxamide CAS No. 34126-95-9

2-Aminocyclohexanecarboxamide

Cat. No.: B3189667
CAS No.: 34126-95-9
M. Wt: 142.2 g/mol
InChI Key: DXNKJRKPVQVDJW-UHFFFAOYSA-N
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Description

2-Aminocyclohexanecarboxamide is an organic compound with the molecular formula C7H14N2O It is a derivative of cyclohexane, featuring an amino group and a carboxamide group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminocyclohexanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with urea under controlled pH conditions. The reaction typically requires a stoichiometric excess of cyclohexanone and is carried out at elevated temperatures . Another method involves the use of cyclohexanone oxime, which is converted to the desired product through catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Aminocyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted amides, nitriles, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Aminocyclohexanecarboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can participate in enzymatic reactions, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and interactions. Its versatility makes it valuable in multiple research and industrial applications .

Properties

IUPAC Name

2-aminocyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNKJRKPVQVDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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